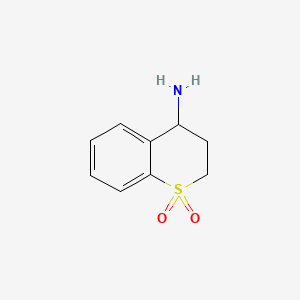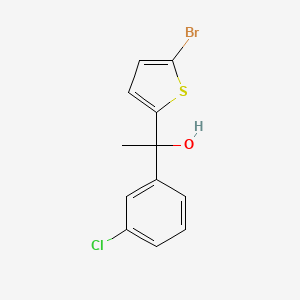![molecular formula C29H51N6O8P B12076391 [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitrobenzoxadiazole moiety, which imparts fluorescence, making it useful in various biological and chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the nitrobenzoxadiazole moiety: This is achieved through nitration and subsequent cyclization reactions.
Attachment of the octadec-4-enyl chain: This involves a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Introduction of the phosphate group: This step typically involves phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoxadiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group can produce a ketone or aldehyde.
科学的研究の応用
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in imaging studies to track cellular processes and monitor the uptake of molecules in live cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery systems.
Industry: Utilized in the development of biosensors and other analytical devices due to its fluorescent properties.
作用機序
The mechanism of action of [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins, nucleic acids, and other biomolecules, allowing it to be used as a probe in various assays.
Pathways Involved: It can participate in signaling pathways related to cellular uptake and metabolism, making it useful in studying these processes.
類似化合物との比較
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific structural features and fluorescent properties. Similar compounds include:
2-NBDG (2-deoxy-2-[7-nitro-2,1,3-benzoxadiazol-4-yl]amino-D-glucose): Used as a glucose analog in cellular uptake studies.
6-NBDG (6-deoxy-6-[7-nitro-2,1,3-benzoxadiazol-4-yl]amino-D-glucose): Another glucose analog with similar applications.
NBD-PC (1-palmitoyl-2-[7-nitro-2,1,3-benzoxadiazol-4-yl]amino-hexadecanoyl-sn-glycero-3-phosphocholine): Used in lipid studies and membrane research.
These compounds share the nitrobenzoxadiazole moiety, which imparts fluorescence, but differ in their specific functional groups and applications.
特性
分子式 |
C29H51N6O8P |
|---|---|
分子量 |
642.7 g/mol |
IUPAC名 |
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H51N6O8P/c1-35(2,3)21-22-41-44(39,40)42-23-24(30)27(36)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-31-25-18-19-26(34(37)38)29-28(25)32-43-33-29/h15,17-19,24,27,31,36H,4-14,16,20-23,30H2,1-3H3/b17-15+ |
InChIキー |
CWOUDMPUCLFRKA-BMRADRMJSA-N |
異性体SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(C(/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)

![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)


![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)
![Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12076340.png)




